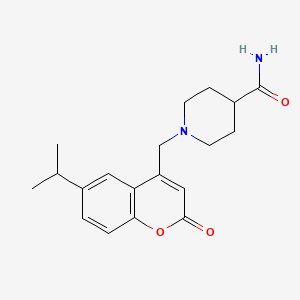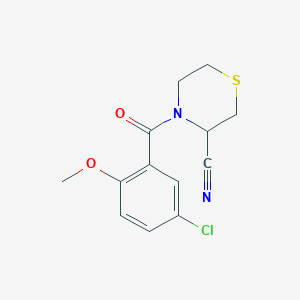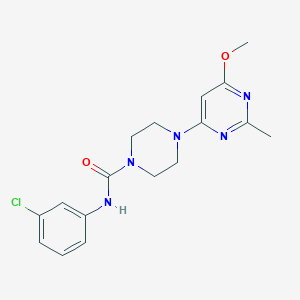![molecular formula C22H25N5O B2634917 N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 923107-93-1](/img/structure/B2634917.png)
N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that mimics the effects of THC, the main psychoactive component of marijuana. JWH-018 is widely used in scientific research to study the endocannabinoid system and its effects on the brain and body.
Applications De Recherche Scientifique
Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer
This study discusses the measurement of human urinary carcinogen metabolites as a practical approach for obtaining crucial information about tobacco and cancer. The review covers various carcinogens and their metabolites quantified in the urine of smokers or non-smokers exposed to environmental tobacco smoke, highlighting the utility of these assays in studies on tobacco and human cancer, especially concerning new tobacco products and harm reduction strategies (Hecht, 2002).
N-Dealkylation of Arylpiperazine Derivatives
This review focuses on the metabolism of several clinically applied arylpiperazine derivatives, mainly used for treating depression, psychosis, or anxiety. It underscores the extensive pre-systemic and systemic metabolism these compounds undergo, including CYP3A4-dependent N-dealkylation, and their distribution in tissues such as the brain. The study also discusses the implications of individual variability in the expression and activity of CYP3A4 and CYP2D6 on the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).
Recent Patents of Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors represent a significant class of antidiabetic drugs. This review categorizes recent patents of DPP IV inhibitors into chemical groups, including pyrimidines, highlighting their importance in treating type 2 diabetes mellitus. The review discusses the ideal characteristics of these inhibitors for therapeutic applications, emphasizing the need for molecules that do not affect the protease activity on other substrates or disturb DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
This paper reviews the synthetic dye Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It discusses the applications of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, and their uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and investigation into the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Piperazine Derivatives for Therapeutic Use: A Patent Review
This review covers the therapeutic uses of piperazine, a six-membered nitrogen-containing heterocycle, in various marketed drugs for treating conditions such as schizophrenia, Parkinson's disease, depression, anxiety, and more. The article describes various molecular designs bearing the piperazine entity, showcasing the broad potential of this scaffold in drug discovery and emphasizing the flexibility of piperazine as a building block for discovering drug-like elements (Rathi, Syed, Shin, & Patel, 2016).
Propriétés
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-3-23-20-15-16(2)24-22(25-20)27-13-11-26(12-14-27)21(28)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,3,11-14H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYPTBUYWIOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)
![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)

![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)



![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)
